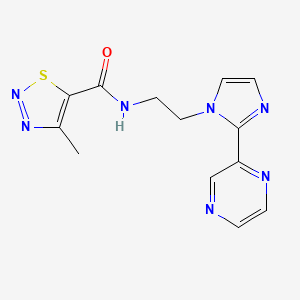
1-Prop-2-ynyl-4-(thiophen-3-ylmethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of piperazine derivatives, such as “1-Prop-2-ynyl-4-(thiophen-3-ylmethyl)piperazine”, has been a topic of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperazine ring, which is a six-membered ring with two nitrogen atoms at opposite positions in the ring. Attached to this ring is a prop-2-ynyl group and a thiophen-3-ylmethyl group.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Scientific Research Applications
Synthesis and Antidepressant Potential
1-Prop-2-ynyl-4-(thiophen-3-ylmethyl)piperazine derivatives have been studied for their potential antidepressant effects. Researchers have synthesized a variety of compounds to explore dual-action antidepressants that inhibit serotonin reuptake and possess affinity towards 5-HT1A receptors. Among these compounds, 3-[4-(aryl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propane derivatives have shown promising results, indicating a significant interest in developing new therapeutic agents for depression treatment (Pérez-Silanes et al., 2001).
Allosteric Enhancement of A1 Adenosine Receptor
Another area of interest is the synthesis and biological evaluation of derivatives as allosteric enhancers of the A1 adenosine receptor. These compounds have shown to significantly influence the receptor's activity, with some derivatives demonstrating substantial efficacy in binding and functional cAMP studies. This suggests their potential application in treating conditions associated with adenosine receptor dysfunction (Romagnoli et al., 2008).
Molecular Conformation and Spectroscopy Analysis
The conformation and spectroscopic analysis of similar piperazine derivatives have been extensively studied using techniques like Fourier transform infrared spectroscopy (FTIR) and semi-empirical molecular orbital calculations. These studies provide valuable insights into the molecular structure and potential biological activities of these compounds, contributing to the development of new pharmaceuticals (Singh et al., 2000).
Potential in Oncology and Diagnostic Applications
Some derivatives of this compound, such as PB28 analogues, have been explored for their potential therapeutic and diagnostic applications in oncology. These studies focus on modifying the lipophilicity of these compounds to enhance their suitability as positron emission tomography (PET) radiotracers, thereby aiding in the detection and treatment of cancer (Abate et al., 2011).
Antitumor and Antiviral Activities
Research has also delved into the synthesis and anticancer evaluation of various derivatives, demonstrating significant antitumor activity across different cancer cell lines. This highlights the potential of these compounds in developing new anticancer therapies. Additionally, molecular docking studies indicate promising antiviral activities, further broadening the scope of applications for these compounds in medicinal chemistry (Turov, 2020).
Safety and Hazards
The safety data sheet for a similar compound, “4-Prop-2-ynyl-thiomorpholine 1,1-dioxide”, indicates that it causes skin irritation and serious eye irritation . It is recommended to wash face, hands, and any exposed skin thoroughly after handling, and to wear protective gloves, protective clothing, eye protection, and face protection . In case of skin contact, wash with plenty of soap and water, and get medical advice if skin irritation occurs . In case of eye contact, rinse cautiously with water for several minutes, remove contact lenses if present and easy to do, continue rinsing, and get medical advice if eye irritation persists .
properties
IUPAC Name |
1-prop-2-ynyl-4-(thiophen-3-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2S/c1-2-4-13-5-7-14(8-6-13)10-12-3-9-15-11-12/h1,3,9,11H,4-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVDCIFKARQPHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCN(CC1)CC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-(pyrimidin-5-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2592022.png)

![2,4-Dioxo-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-1H-pyrimidine-5-carboxamide](/img/structure/B2592031.png)

![6-Azaspiro[3.5]nonan-9-ol](/img/structure/B2592034.png)

![N-benzyl-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2592037.png)

![2-{3-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazol-5-yl}ethanamine](/img/structure/B2592040.png)

![2-(3,4-dimethoxyphenyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B2592042.png)

![6-Azabicyclo[3.2.0]heptane](/img/structure/B2592044.png)